N,1-dimethylpyrrolidin-3-amine dihydrochloride

Catalog No.
S6451008
CAS No.
892495-04-4
M.F
C6H16Cl2N2
M. Wt
187.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,1-dimethylpyrrolidin-3-amine dihydrochloride

CAS Number

892495-04-4

Product Name

N,1-dimethylpyrrolidin-3-amine dihydrochloride

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.1

N,1-dimethylpyrrolidin-3-amine dihydrochloride, also known as (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride, is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of approximately 187.11 g/mol. The compound features a pyrrolidine ring substituted with two methyl groups and an amino group at the 3-position, which contributes to its unique properties. It is often utilized in various chemical and pharmaceutical applications due to its structural characteristics and reactivity .

Typical of amines and heterocycles. Notably, it can undergo:

  • Nucleophilic substitution reactions: The amino group can act as a nucleophile, attacking electrophiles.
  • Alkylation reactions: The nitrogen atoms can be alkylated further, leading to more complex derivatives.
  • Acid-base reactions: As a basic amine, it can form salts with acids, such as hydrochloric acid, which is evident in its dihydrochloride form.

These reactions make N,1-dimethylpyrrolidin-3-amine dihydrochloride a versatile intermediate in organic synthesis .

Research indicates that N,1-dimethylpyrrolidin-3-amine dihydrochloride possesses various biological activities. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Its structural similarity to other psychoactive compounds suggests possible applications in treating neurological disorders. Additionally, it may exhibit anti-inflammatory properties and has been investigated for its role in modulating cellular signaling pathways .

The synthesis of N,1-dimethylpyrrolidin-3-amine dihydrochloride typically involves:

  • Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Methylation: Dimethylation of the nitrogen atoms can be conducted using methyl iodide or dimethyl sulfate under basic conditions.
  • Salt formation: The final step involves reacting the base form with hydrochloric acid to yield the dihydrochloride salt.

These methods highlight the compound's accessibility for research and industrial purposes .

N,1-dimethylpyrrolidin-3-amine dihydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical research: Utilized in studies exploring amine reactivity and pyrrolidine derivatives.
  • Biotechnology: Investigated for potential roles in drug delivery systems due to its ability to penetrate biological membranes .

Studies on N,1-dimethylpyrrolidin-3-amine dihydrochloride have focused on its interactions with various biological targets. These include:

  • Receptor binding assays: Evaluating its affinity for neurotransmitter receptors.
  • Enzyme inhibition studies: Assessing its impact on enzymes involved in metabolic pathways.
  • Cellular assays: Investigating its effects on cell proliferation and apoptosis.

Such studies are crucial for understanding the compound's pharmacological profile and potential therapeutic uses .

N,1-dimethylpyrrolidin-3-amine dihydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsSimilarity Level
(S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amineBenzyl substitution at the nitrogen atom0.97
(S)-1-Benzylpyrrolidin-3-amine dihydrochlorideContains a benzyl group and is a hydrochloride salt0.95
(R)-1-Benzyl-5-methyl-1,4-diazepaneContains a diazepane ring instead of pyrrolidine0.95
(S)-3-(Dimethylamino)pyrrolidineContains only one methyl group on nitrogen0.87

N,1-dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which influences its biological activity and reactivity compared to these similar compounds .

This comprehensive overview underscores the significance of N,1-dimethylpyrrolidin-3-amine dihydrochloride in both chemical synthesis and potential therapeutic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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